molecular formula C8H9ClO B160499 2-(4-Chlorophenyl)ethanol CAS No. 1875-88-3

2-(4-Chlorophenyl)ethanol

Cat. No.: B160499
CAS No.: 1875-88-3
M. Wt: 156.61 g/mol
InChI Key: HZFRKZWBVUJYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethanol (CAS 1875-88-3) is a chlorinated aromatic alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . It features a hydroxyl (-OH) group attached to the ethyl chain of a 4-chlorophenyl-substituted benzene ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and functional materials due to its versatile reactivity. Its synthesis typically involves nucleophilic substitution or reduction reactions involving 4-chlorobenzaldehyde derivatives .

Key properties include moderate polarity (due to the chloro substituent) and a boiling point influenced by hydrogen bonding from the hydroxyl group. Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-chlorophenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-chlorophenylacetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This method is preferred for large-scale production due to its efficiency and high yield.

Types of Reactions:

    Oxidation: this compound can be oxidized to 4-chlorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

    Reduction: The compound can be further reduced to 2-(4-chlorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-chlorophenylethyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, acidic conditions.

    Reduction: NaBH4, LiAlH4, methanol.

    Substitution: SOCl2, pyridine.

Major Products:

    Oxidation: 4-chlorophenylacetaldehyde.

    Reduction: 2-(4-chlorophenyl)ethane.

    Substitution: 4-chlorophenylethyl chloride.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-(4-Chlorophenyl)ethanol serves as a versatile intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various reactions, including:

  • Grignard Reactions : This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of larger molecules.
  • Reduction of Aromatic Ketones : This process converts ketones into alcohols, showcasing its utility in modifying existing compounds.

The compound's ability to undergo diverse reactions makes it valuable in developing new synthetic pathways and creating novel substances.

Pharmaceutical Applications

Biological Properties
Research indicates that this compound exhibits several biological activities that could be harnessed for pharmaceutical purposes:

  • Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, indicating efficacy against various bacterial strains. However, further investigations are needed to elucidate its mechanisms of action and therapeutic potential.
  • Insecticidal Effects : Preliminary research suggests that this compound may possess insecticidal properties, making it a candidate for agricultural applications. Its effectiveness against specific pests could lead to the development of new insecticides.

Ligand Interactions
The interactions of this compound with biological targets are crucial for understanding its pharmacological potential. It may act as a ligand that binds to specific receptors or enzymes, influencing their activity. Ongoing research aims to delineate these interactions further, which could lead to new therapeutic applications or agricultural uses.

Agrochemical Applications

As an insecticide precursor, this compound's potential use in agrochemicals is significant. Its structural similarity to other known insecticides suggests that it may be effective in pest control formulations. Research into its efficacy and environmental impact is ongoing, with the aim of developing sustainable agricultural practices.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Study AAntimicrobialExhibited activity against Gram-positive bacteria; further studies needed for mechanism elucidation.
Study BInsecticidalDemonstrated effectiveness against common agricultural pests; potential for use in eco-friendly pesticides.
Study COrganic SynthesisSuccessfully employed as an intermediate in synthesizing complex organic compounds via Grignard reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(4-Chlorophenyl)ethanol

  • Molecular Formula: C₈H₉ClO (same as 2-(4-Chlorophenyl)ethanol)
  • Key Differences: The hydroxyl group is attached directly to the benzene ring rather than the ethyl chain. Exhibits distinct reactivity in asymmetric synthesis, serving as a chiral auxiliary for enantioselective reactions . Lower solubility in polar solvents compared to this compound due to reduced hydrogen-bonding capacity .

Halogenated Derivatives

2,2,2-Trichloro-1-(4-chlorophenyl)ethanol (CAS 5333-82-4)

  • Molecular Formula : C₈H₆Cl₄O
  • Key Differences: Three chlorine atoms on the ethanol carbon increase molecular weight (~267.9 g/mol) and lipophilicity . Enhanced electrophilicity, making it reactive in esterification or substitution reactions. Potential use in pesticide formulations (e.g., as a precursor for pyrethroids) .

2-Chloro-2-(4-chloro-phenyl)ethanol (CAS 41252-79-3)

  • Molecular Formula : C₈H₈Cl₂O
  • Key Differences: Dichloro substitution on the ethanol carbon introduces steric hindrance, altering reaction pathways . Molecular weight: 191.05 g/mol; higher density and melting point compared to this compound .

Functional Group Variants

2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)

  • Molecular Formula : C₉H₁₂O₂
  • Key Differences :
    • Methoxy (-OCH₃) substituent is electron-donating, increasing solubility in organic solvents .
    • Molecular weight: 152.19 g/mol ; lower density due to reduced halogen content .
    • Applications in fragrance synthesis and as a solvent modifier.

2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)

  • Molecular Formula : C₈H₁₀O₂
  • Key Differences :
    • Hydroxyl group on the benzene ring enhances hydrogen bonding, raising boiling point and water solubility .
    • Used in antioxidant research and cosmetic formulations .

Hydrobromide 2-[4-(4-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol

  • Key Features: Thiazole ring and imino group confer anti-allergic and antihistaminic properties . In guinea pig models, it showed 65% efficacy in anaphylactic shock prevention (vs. 76% for Claritin) . Mechanism: Blocks histamine receptors via the ethanol moiety’s hydrogen-bonding interactions .

Hydroxyzine Dihydrochloride (CAS 2192-20-3)

  • Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl
  • Key Features :
    • Piperazinyl-ethoxy linkage and chlorophenyl group enable tranquilizer activity .
    • High solubility in water (<700 mg/mL ) due to hydrochloride salt formation .

Ether and Ester Derivatives

2-[(4-Chlorophenyl)methoxy]ethanol (CAS 1200-15-3)

  • Molecular Formula : C₉H₁₁ClO₂
  • Key Differences :
    • Ether linkage reduces reactivity compared to primary alcohols .
    • Applications: Surfactant or solvent in industrial formulations .

Fenvalerate (CAS 51630-58-1)

  • Molecular Formula: C₂₅H₂₂ClNO₃
  • Key Features: Pyrethroid insecticide incorporating this compound as an ester component . High molecular weight (419.90 g/mol) and lipophilicity enhance bioaccumulation .

Biological Activity

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an organic compound with a molecular formula of C8_8H9_9ClO and a molecular weight of 156.61 g/mol. Its structure features a chlorine atom attached to a phenyl ring at the para position, along with a hydroxyl group on an ethyl chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and estrogenic effects.

Synthesis and Characterization

This compound can be synthesized through various methods, including Grignard reactions and the reduction of aromatic ketones. Researchers have optimized these processes to achieve efficient production with defined characteristics. The compound's purity is typically above 98%, making it suitable for biological studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly in the context of amino alcohols synthesized from it. For example, a study reported the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols, which were screened for antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, with some derivatives showing higher efficacy than standard antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-CPM-OHKlebsiella aerogenes20
4-CPA-OHStaphylococcus aureus22
4-CPP-OHEscherichia coli18
Control (Ciprofloxacin)Klebsiella aerogenes25

The study also indicated moderate antifungal activity against strains such as Candida albicans and Aspergillus flavus, suggesting broader applications in treating infections .

Estrogenic Effects

In addition to its antimicrobial properties, recent research has investigated the estrogenic effects of this compound and its derivatives. A comparative study assessed the binding affinity of various DDT analogs, including high-order transformation products like 2,2-bis(4-chlorophenyl)ethanol, to estrogen receptors (ERα and ERβ). The findings revealed that these compounds could bind directly to estrogen receptors, potentially disrupting normal endocrine functions .

Table 2: Estrogen Receptor Binding Affinity

CompoundERα Binding Affinity (IC50 µM)ERβ Binding Affinity (IC50 µM)
This compound5.67.2
2,2-bis(4-chlorophenyl)ethanol3.14.5
DDT8.0Not Applicable

This data underscores the potential for environmental contaminants like chlorinated phenols to interfere with hormonal signaling pathways in wildlife and humans.

Case Studies

A notable case study examined the ecological impact of chlorinated compounds similar to this compound on avian populations. It was found that exposure to these chemicals resulted in poor egg quality and reproductive issues in certain bird species, drawing parallels with the effects observed from DDT exposure . This highlights the importance of monitoring such compounds within environmental contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)ethanol, and how can reaction completion be monitored?

  • Methodological Answer : A common synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a catalyst. Reaction progress is monitored via color changes (yellow to pale precipitate) and confirmed by TLC or HPLC . Alternative routes include cyclization reactions with ethyl chloroformate in ethanol, where intermediates are tracked using spectral data (e.g., IR, ¹H NMR) .
  • Key Parameters :

CatalystSolventTemperatureReaction TimeYield
K₂CO₃EthanolReflux6 h70-85%

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • TLC : Used for preliminary monitoring of reaction progress (e.g., hexane:ethyl acetate, 7:3) .
  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 7.3–7.5 ppm for aromatic protons) .
  • HPLC : Quantifies purity (>98% for pharmaceutical-grade samples) .
  • X-ray Diffraction : Resolves crystallographic data for novel derivatives (e.g., dihedral angles in thiazole analogs) .

Q. How can researchers address challenges in purifying this compound derivatives?

  • Methodological Answer :

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates thiazole or coumarin derivatives .
  • Safety Note : Avoid 2-chloroethanol (toxic byproduct) by optimizing stoichiometry and reaction conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., pKa)?

  • Methodological Answer : Discrepancies in pKa values (e.g., 2.47 vs. other estimates) arise from solvent polarity and measurement techniques (potentiometry vs. computational). Cross-validate using:

  • Computational Tools : DFT calculations (e.g., Gaussian 09) .
  • Experimental Replication : Standardize conditions (25°C, 0.1 M KCl) .

Q. What strategies optimize the synthesis of this compound derivatives for scale-up?

  • Methodological Answer :

  • Catalyst Screening : Replace K₂CO₃ with biocatalysts (e.g., lipases) for enantioselective synthesis .
  • Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Microwave Assistance : Reduces reaction time (e.g., 2 h vs. 6 h for thiazole derivatives) .

Q. What biological activities have been reported for this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :

  • Antihistaminic Activity : Hydrobromide derivatives show IC₅₀ < 10 µM in histamine receptor assays .
  • Anticancer Potential : Thiazole analogs inhibit MDM2-p53 interaction (Ki = 0.1 µM) .
  • SAR Studies : Modify substituents (e.g., Cl → CF₃) to enhance potency and selectivity .

Q. How can computational methods enhance the design of this compound-based drug candidates?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., MDM2) .
  • Docking Studies : Use AutoDock Vina to predict affinity for histamine receptors .
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity .

Q. What are the environmental implications of this compound, and how can its ecological impact be mitigated?

  • Methodological Answer :

  • Biodegradation Studies : Assess microbial degradation pathways (e.g., Pseudomonas spp.) .
  • Green Chemistry : Replace ethanol with ionic liquids in synthesis to reduce volatility .
  • Ecotoxicology : Use zebrafish models to evaluate LC₅₀ values .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFRKZWBVUJYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172063
Record name p-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875-88-3
Record name 4-Chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1875-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenethylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1875-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenethylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-Chlorophenyl)ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2N5LPF5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.